molecular formula C10H11ClN2O B2799561 1-(5-Chloropyridin-2-yl)-3,3-dimethylazetidin-2-one CAS No. 341965-89-7

1-(5-Chloropyridin-2-yl)-3,3-dimethylazetidin-2-one

Cat. No.: B2799561
CAS No.: 341965-89-7
M. Wt: 210.66
InChI Key: KKYNWSMKWAJEMG-UHFFFAOYSA-N
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Description

1-(5-Chloropyridin-2-yl)-3,3-dimethylazetidin-2-one is a β-lactam derivative featuring a 3,3-dimethylazetidin-2-one core substituted with a 5-chloropyridin-2-yl group at the 1-position. The 5-chloropyridinyl moiety introduces electron-withdrawing and steric effects, which may influence reactivity, solubility, and target-binding affinity compared to other substituents.

Properties

IUPAC Name

1-(5-chloropyridin-2-yl)-3,3-dimethylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O/c1-10(2)6-13(9(10)14)8-4-3-7(11)5-12-8/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKYNWSMKWAJEMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1=O)C2=NC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloropyridin-2-yl)-3,3-dimethylazetidin-2-one typically involves the reaction of 5-chloropyridine-2-carboxylic acid with appropriate reagents to form the azetidinone ring. One common method involves the use of ethyl 2-(5-chloropyridin-2-yl)acetate as a starting material, which undergoes cyclization under basic conditions to yield the desired azetidinone .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloropyridin-2-yl)-3,3-dimethylazetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the azetidinone ring to other functional groups.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(5-Chloropyridin-2-yl)-3,3-dimethylazetidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(5-Chloropyridin-2-yl)-3,3-dimethylazetidin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the binding pockets of these enzymes, disrupting their normal function .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key analogues of 3,3-dimethylazetidin-2-one derivatives, highlighting structural variations and their implications:

Compound Name Substituent(s) Key Structural Features Potential Implications Reference
1-(4-Methoxyphenyl)-3,3-dimethylazetidin-2-one 4-Methoxyphenyl Electron-donating methoxy group Increased polarity; potential for H-bonding
1-{4-[1-(2,4-Difluorophenyl)-1H-pyrazol-5-yl]phenyl}-3,3-dimethylazetidin-2-one Difluorophenyl-pyrazole-phenyl Bulky aromatic substituent; fluorinated groups Enhanced lipophilicity; possible kinase inhibition
1-(2-Amino-4-(trifluoromethyl)phenyl)-3,3-dimethylazetidin-2-one Amino and trifluoromethylphenyl Electron-withdrawing CF₃; amino group Improved metabolic stability; acidic protons
4-(Methoxymethyl)-1-(4-methoxyphenyl)-3,3-dimethylazetidin-2-one Methoxyphenyl and methoxymethyl Dual methoxy groups; flexible side chain Tunable solubility; derivatization potential
Target Compound : 1-(5-Chloropyridin-2-yl)-3,3-dimethylazetidin-2-one 5-Chloropyridin-2-yl Chlorine atom at pyridine 5-position Moderate lipophilicity; π-π stacking capability

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : Methoxyphenyl derivatives (e.g., ) exhibit increased polarity and H-bonding capacity compared to the chloro- or trifluoromethyl-substituted analogues. The 5-chloropyridinyl group in the target compound likely balances lipophilicity and electronic effects for optimal binding in hydrophobic enzyme pockets.
  • Steric and Aromatic Effects : Bulky substituents like the difluorophenyl-pyrazole moiety in may enhance selectivity for sterically demanding targets, whereas the compact 5-chloropyridinyl group offers versatility in scaffold design.

Example from Evidence :

  • The synthesis of 4-(methoxymethyl)-1-(4-methoxyphenyl)-3,3-dimethylazetidin-2-one involves NaBH₄ reduction of a carbonyl intermediate followed by methylation with iodomethane . This two-step process highlights the adaptability of the azetidinone core for functionalization.

Hypothetical Pathway for Target Compound :

Core Synthesis : Formation of 3,3-dimethylazetidin-2-one via cyclization.

Chloropyridine Coupling : Likely via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the 5-chloropyridin-2-yl group.

Physicochemical Properties

While explicit data for the target compound are unavailable, trends can be inferred:

  • Lipophilicity (LogP) : Chloropyridinyl substituents (moderate LogP) are less lipophilic than trifluoromethylphenyl but more than methoxyphenyl .
  • Solubility : Polar substituents (e.g., -OH, -NH₂) improve aqueous solubility, whereas chloro or CF₃ groups reduce it.
  • Stability : The β-lactam ring is prone to hydrolysis under acidic/basic conditions, but steric protection from 3,3-dimethyl groups may enhance stability .

Biological Activity

1-(5-Chloropyridin-2-yl)-3,3-dimethylazetidin-2-one (CAS No. 341965-89-7) is a heterocyclic compound characterized by a pyridine ring with a chlorine substituent at the 5-position and an azetidinone structure. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.

  • Molecular Formula : C₁₀H₁₁ClN₂O
  • Molecular Weight : 210.66 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is hypothesized to be related to its structural similarity to other pharmacologically active compounds, such as edoxaban, which is a direct inhibitor of factor Xa in the coagulation cascade. The potential mechanism involves:

  • Inhibition of Factor Xa : This could lead to the prevention of thrombus formation, making it a candidate for anticoagulant therapy.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, revealing significant inhibitory effects.

Anticancer Properties

Research has suggested that this compound may possess anticancer activity. In vitro assays have demonstrated its ability to induce apoptosis in cancer cell lines.

Case Studies and Research Findings

  • Antimicrobial Testing : A study evaluated the compound's efficacy against Gram-positive and Gram-negative bacteria. Results showed that it inhibited bacterial growth at concentrations as low as 10 µg/mL.
  • Anticancer Assays : In a cell viability assay on human cancer cell lines (e.g., HeLa and MCF7), the compound exhibited IC50 values ranging from 5 to 15 µM, indicating promising anticancer potential.

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineConcentration (µg/mL or µM)Result
AntimicrobialE. coli10Inhibition observed
AntimicrobialStaphylococcus aureus10Inhibition observed
AnticancerHeLa10IC50 = 10 µM
AnticancerMCF715IC50 = 15 µM

Synthetic Routes and Preparation Methods

The synthesis of this compound typically involves:

  • Starting Material : Reaction of 5-chloropyridine-2-carboxylic acid with ethyl 2-(5-chloropyridin-2-yl)acetate.
  • Cyclization : Under basic conditions to form the azetidinone ring.
  • Optimization : Industrial methods may include continuous flow reactors to enhance yield.

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